REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:7].Cl[CH2:9][C:10](=O)[CH3:11].C(Cl)(Cl)Cl.O.C(=O)(O)[O-].[Na+]>O>[CH3:11][C:10]1[CH:7]=[C:2]2[N:1]([CH:9]=1)[CH:6]=[CH:5][CH:4]=[CH:3]2 |f:2.3,4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
chloroform water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.O
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
subsequently extracted
|
Type
|
ADDITION
|
Details
|
The aqueous phase was treated with 0.6 g of sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
to remove the residual α-picoline
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
EXTRACTION
|
Details
|
Extracting the mixture with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C=CC=CN2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |